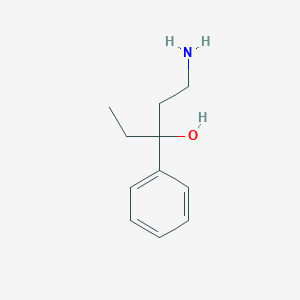

1-Amino-3-phenylpentan-3-ol

Description

Contextual Significance of Amino Alcohols in Contemporary Chemical Science

Amino alcohols, organic compounds containing both an amine and a hydroxyl functional group, are fundamental building blocks in modern chemical science. researchgate.net Their importance stems from their prevalence in a wide array of natural products and pharmaceutically active compounds. rsc.org For instance, many biologically active natural products, such as the antimalarial quinine (B1679958) and certain antibiotics, feature amino alcohol structures. diva-portal.org

The dual functionality of amino alcohols allows them to participate in a variety of chemical reactions. The amino group provides basic and nucleophilic properties, while the hydroxyl group can act as a hydrogen bond donor and a nucleophile. This enables them to serve as versatile intermediates in the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis and precursors for pharmaceuticals. diva-portal.org The ability of amino alcohols to form hydrogen bonds also influences their solubility and interactions with biological targets like enzymes and receptors. rsc.org

Structural Characteristics and Chemical Classification of 1-Amino-3-phenylpentan-3-ol

This compound is a specific amino alcohol with distinct structural features that define its chemical behavior. Its classification is based on the arrangement of its functional groups.

The amine group in this compound is a primary amine, as the nitrogen atom is bonded to only one carbon atom. libretexts.org The alcohol group is a tertiary alcohol, characterized by the hydroxyl group being attached to a carbon atom that is bonded to three other carbon atoms. The presence of a phenyl group attached to the same carbon as the hydroxyl group makes it a phenyl carbinol derivative. chembk.com

The key structural and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol chemscene.com |

| Functional Groups | Primary Amine (-NH₂), Tertiary Alcohol (-OH), Phenyl Group (C₆H₅) |

| CAS Number | 91339-23-0 chemscene.com |

This table presents key identifiers and structural information for this compound.

Overview of Current Research Trajectories and Academic Relevance for this compound

Current academic research on this compound and related amino alcohols is focused on leveraging their unique structural and chemical properties for various applications in synthesis and materials science. While specific research on this compound is not extensively documented in publicly available literature, the broader class of amino alcohols to which it belongs is the subject of significant investigation.

Research in this area often explores the use of amino alcohols as chiral building blocks in asymmetric synthesis. The stereochemistry of these compounds is crucial for their application in creating enantiomerically pure pharmaceuticals and other fine chemicals. smolecule.com For example, different stereoisomers of a related compound, 2-morpholino-3-phenylpentan-3-ol hydrochloride, have been synthesized and their crystal structures analyzed to understand their diastereomeric relationship. researchgate.net

Another significant research trajectory involves the use of amino alcohols as ligands in catalysis. Their ability to coordinate with metal ions through both the nitrogen and oxygen atoms makes them effective ligands in a variety of catalytic transformations. rsc.org Research has also been conducted on the synthesis of related structures, such as 1-phenylpentan-3-one, through palladium-catalyzed reactions, highlighting the interest in the phenylpentane scaffold. nih.gov

The table below outlines some of the research areas and potential applications related to the structural class of this compound.

| Research Area | Focus | Potential Application |

| Asymmetric Synthesis | Use as a chiral precursor or auxiliary. | Development of stereoselective synthetic methodologies for pharmaceuticals and agrochemicals. |

| Catalysis | Application as a ligand for transition metal catalysts. | Creation of efficient catalysts for various organic transformations. rsc.org |

| Materials Science | Incorporation into polymers or other materials. | Development of novel materials with specific functional properties. google.com |

This table summarizes the current research directions and the academic relevance of the structural class to which this compound belongs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-3-phenylpentan-3-ol |

InChI |

InChI=1S/C11H17NO/c1-2-11(13,8-9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3 |

InChI Key |

ZRSDCPDCCWHHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCN)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Amino 3 Phenylpentan 3 Ol

Retrosynthetic Analysis Approaches for the 1-Amino-3-phenylpentan-3-ol Scaffold

Retrosynthetic analysis of this compound reveals several key bond disconnections that suggest plausible synthetic routes. The primary bond cleavages to consider are the C-N bond and the C-C bonds adjacent to the hydroxyl-bearing carbon.

One common approach involves the disconnection of the carbon-carbon bond between the ethyl group and the tertiary alcohol carbon. This leads to a retrosynthetic pathway starting from a ketone and an organometallic reagent. For instance, 3-phenyl-3-pentanol (B72055) can be synthesized from a ketone and one mole of a Grignard reagent or from an ester and two moles of a Grignard reagent. chegg.com Another strategy focuses on disconnecting the bond between the phenyl group and the tertiary alcohol carbon.

A further retrosynthetic approach involves the disconnection of the C-N bond, suggesting a late-stage amination of a suitable precursor. This could involve the reduction of a corresponding azide (B81097) or nitro compound, or the reductive amination of a ketone.

Finally, a disconnection of the bond between the aminoethyl group and the phenyl-bearing carbon points towards a strategy involving the addition of an aminoethyl nucleophile equivalent to a ketone.

These retrosynthetic pathways provide a conceptual framework for devising the synthetic routes detailed in the subsequent sections.

Established Synthetic Routes to this compound and its Analogues

The synthesis of this compound and related amino alcohols can be achieved through several established methods, primarily involving addition reactions, amination, and reduction strategies.

Addition Reactions in the Formation of Amino Alcohol Architectures

The formation of the carbon skeleton of amino alcohols often relies on the addition of nucleophiles to carbonyl compounds. Grignard reagents are frequently employed for this purpose. For example, the synthesis of 1,4-amino alcohols can be achieved by the addition of a Grignard reagent to tetrahydrofuran (B95107) (THF) that has been treated with N-tosyliminobenzyliodinane. rsc.org This method has been shown to be compatible with various Grignard reagents, leading to good to excellent yields of the corresponding N-tosylamino alcohols. rsc.org

Another powerful method involves the chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines. This approach utilizes a radical polar crossover strategy to enable the modular synthesis of chiral β-amino alcohols. westlake.edu.cn The oxygenophilic nature of chromium metal ions allows for the selective nucleophilic addition of alkyl chromium intermediates to aldehydes over imines. westlake.edu.cn A dual-catalytic system involving chromium and photoredox catalysis can also be used to generate α-amino carbanion equivalents from α-silyl amines, which then add to carbonyls to form protected 1,2-amino alcohols. acs.org

The oxa-Michael reaction, the addition of an alcohol to an α,β-unsaturated carbonyl compound, provides an atom-economical route to carbon-oxygen bonds. nih.gov While the nucleophilicity of an amino group is generally higher than a hydroxyl group in amino alcohols, chemoselective O-addition can be achieved using specific catalysts. nih.gov For instance, a AgHMDS/dppe catalytic system acts as a Brønsted base to deprotonate the hydroxyl group of the amino alcohol, facilitating its addition to an electron-deficient olefin to form the O-adduct. nih.gov In contrast, a AgOAc/dppe system primarily functions as a Lewis acid, leading to the preferential N-adduct. nih.gov

| Reaction Type | Catalyst/Reagent | Precursors | Product Type | Ref |

| Grignard Addition | N-tosyliminobenzyliodinane | THF, Grignard reagent | 1,4-amino alcohol | rsc.org |

| Asymmetric Cross-Coupling | Chromium catalyst | Aldehyde, Imine | β-amino alcohol | westlake.edu.cn |

| Photoredox/Cr Dual Catalysis | [Ir(dF(CF₃)ppy)₂(dtbbpy)][PF₆], CrCl₃ | Carbonyl, α-silyl amine | 1,2-amino alcohol | acs.org |

| Oxa-Michael Addition | AgHMDS/dppe | Amino alcohol, Electron-deficient olefin | O-adduct | nih.gov |

| Michael Addition | AgOAc/dppe | Amino alcohol, Electron-deficient olefin | N-adduct | nih.gov |

Amination Reactions for Introducing the Nitrogen Moiety

The introduction of the amino group is a critical step in the synthesis of this compound. Various amination strategies can be employed.

Reductive amination is a widely used method for converting aldehydes and ketones into amines. lumenlearning.com This two-step process involves the initial formation of an imine or enamine, followed by its reduction to an amine, often using reducing agents like sodium cyanoborohydride (NaBH₃CN). lumenlearning.com

Another approach is the hydroamination of alkenes, which involves the direct addition of an N-H bond across a carbon-carbon double bond. Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has been developed for the synthesis of chiral γ-amino alcohols with excellent regio- and enantioselectivity. researchgate.net

The Hofmann rearrangement of primary amides offers a pathway to primary amines with one less carbon atom. lumenlearning.com Additionally, the reduction of nitriles, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄), provides a route to primary amines. lumenlearning.com

Recent advancements include electrophotocatalytic methods for vicinal C-H diamination. nih.gov Using a trisaminocyclopropenium (TAC) ion as an electrophotocatalyst, benzylic hydrocarbons can be converted to N-acyl-4,5-dihydroimidazole adducts. nih.gov

| Amination Method | Reagents | Precursor Functional Group | Product | Ref |

| Reductive Amination | Amine, NaBH₃CN | Aldehyde or Ketone | Amine | lumenlearning.com |

| Asymmetric Hydroamination | Copper catalyst | Alkene | γ-amino alcohol | researchgate.net |

| Nitrile Reduction | LiAlH₄ | Nitrile | Primary Amine | lumenlearning.com |

| Electrophotocatalytic Diamination | Trisaminocyclopropenium ion | Benzylic C-H | N-acyl-4,5-dihydroimidazole | nih.gov |

Reduction Strategies for Carbonyl Precursors

The reduction of a carbonyl group to a hydroxyl group is a fundamental transformation in the synthesis of amino alcohols. The choice of reducing agent is crucial for achieving the desired selectivity.

For the chemoselective reduction of α,β-unsaturated ketones, rhodium amido complexes in aqueous media have proven effective. researchgate.net These catalysts can selectively reduce the carbon-carbon double bond while leaving the carbonyl group intact. researchgate.net

To obtain the final amino alcohol, the ketone precursor is typically reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice between these reagents depends on the presence of other reducible functional groups in the molecule.

In a tandem approach, an aza-Michael addition of an amine to an enone can be followed by a ruthenium-catalyzed asymmetric transfer hydrogenation of the resulting γ-secondary amino ketone to furnish chiral γ-secondary amino alcohols in high yields and enantioselectivities. organic-chemistry.org

| Reduction Type | Catalyst/Reagent | Precursor | Product | Key Feature | Ref |

| Conjugate Reduction | Rhodium amido complex | α,β-Unsaturated Ketone | Saturated Ketone | Chemoselective C=C reduction | researchgate.net |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Ketone | Alcohol | Standard ketone reduction | |

| Asymmetric Transfer Hydrogenation | Ruthenium catalyst | γ-Secondary Amino Ketone | γ-Secondary Amino Alcohol | One-pot tandem reaction | organic-chemistry.org |

Advanced Stereoselective Synthesis of this compound

Achieving the desired stereochemistry in this compound requires the use of advanced stereoselective synthetic methods.

Utilization of Chiral Building Blocks in Asymmetric Synthesis

One of the most effective strategies for controlling stereochemistry is the use of chiral building blocks derived from the chiral pool. Amino acids are readily available and versatile chiral starting materials. For instance, phenylalanine can be used to synthesize anti-β-amino-α-hydroxy esters. core.ac.uk

The use of chiral auxiliaries is another powerful approach. For example, (R)-(+)-2-methyl-2-propanesulfinamide can be used as a chiral auxiliary for the stereoselective synthesis of a chiral amine core. researchgate.net N-tert-butanesulfinyl imines are also important intermediates for the asymmetric synthesis of 1,3-amino alcohols. researchgate.net

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives are effective catalysts for various transformations. For example, proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes can be used to synthesize both syn- and anti-1,3-amino alcohols. acs.orgnih.gov This methodology has been applied to the synthesis of bioactive molecules. nih.govthieme-connect.com

Sharpless asymmetric epoxidation is a key reaction for the stereoselective synthesis of epoxides from allylic alcohols, which can then be opened to form amino alcohols. This has been used in the synthesis of related triol structures. juniperpublishers.com

| Method | Chiral Source/Catalyst | Key Transformation | Product Stereochemistry | Ref |

| Chiral Pool Synthesis | Phenylalanine | Not specified in abstract | anti-β-amino-α-hydroxy ester | core.ac.uk |

| Chiral Auxiliary | (R)-(+)-2-methyl-2-propanesulfinamide | Not specified in abstract | Chiral amine | researchgate.net |

| Organocatalysis | Proline | α-Aminoxylation/α-Amination/HWE Olefination | syn/anti-1,3-amino alcohol | acs.orgnih.gov |

| Asymmetric Epoxidation | Sharpless Catalyst | Epoxidation of allylic alcohol | Controlled epoxide stereochemistry | juniperpublishers.com |

Enantioselective Catalytic Methods in Amino Alcohol Construction

The creation of the C3 stereocenter in this compound requires precise control to yield an enantiomerically enriched product. This is typically achieved by the asymmetric addition of an ethyl nucleophile to a suitable prochiral ketone precursor, such as 1-amino-3-phenyl-3-oxopropane, or through the asymmetric reduction of a corresponding aminoketone. Both organocatalytic and metal-catalyzed approaches have been developed for analogous transformations. researchgate.netacs.org

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Proline and its derivatives are particularly effective in catalyzing asymmetric aldol (B89426) and Mannich reactions, which can be adapted to synthesize precursors for 1,3-amino alcohols. acs.orgnih.gov For instance, a proline-catalyzed Mannich-type reaction between an aldehyde, an amine, and a ketone can generate a β-amino ketone, a direct precursor to the target 1,3-amino alcohol. beilstein-journals.orgnih.gov

A plausible route to a precursor of this compound could involve the proline-catalyzed Mannich reaction of an appropriate aldehyde with an N-protected imine. Subsequent reduction of the resulting β-amino ketone would yield the desired amino alcohol. beilstein-journals.org The enantioselectivity of the initial C-C bond formation is controlled by the chiral environment provided by the proline catalyst. While direct proline-catalyzed synthesis of this compound is not extensively documented, the principles from related syntheses of syn- and anti-1,3-amino alcohols are applicable. nih.gov For example, sequential proline-catalyzed reactions have been used to construct complex amino alcohols with high stereocontrol. acs.orgnih.gov

Table 1: Representative Proline-Catalyzed Reactions for Amino Alcohol Precursor Synthesis This table is illustrative, based on established proline-catalyzed methodologies.

| Aldehyde/Imine Substrate | Catalyst | Key Step | Product Type | Typical ee (%) | Reference |

|---|---|---|---|---|---|

| Propanal + N-Boc-imine | L-Proline | Mannich Reaction | β-Amino Ketone | 85-95 | beilstein-journals.org |

| Various Aldehydes | Proline Derivatives | Sequential Aminoxylation/Amination | syn/anti-1,3-Amino Alcohols | >90 | acs.orgnih.gov |

Transition-metal catalysis provides a powerful and versatile toolkit for the asymmetric synthesis of tertiary alcohols and amino alcohols. acs.orgresearchgate.net Key methods include the asymmetric addition of organometallic reagents to ketones and the asymmetric hydrogenation of prochiral ketones.

The addition of organometallic reagents like Grignard reagents (e.g., ethylmagnesium bromide) to a β-amino ketone precursor is a direct method to form the tertiary alcohol in this compound. nih.gov The challenge lies in controlling the enantioselectivity. This can be achieved by using a chiral ligand to modify the metal catalyst. Copper(I) and other transition metals, complexed with chiral ligands such as bis(oxazolines) (BOX) or phosphoramidites, have been shown to catalyze the asymmetric addition of organozinc or Grignard reagents to ketones with high enantioselectivity. researchgate.netacs.orgresearchgate.net

Another prominent strategy is the asymmetric hydrogenation or transfer hydrogenation of a β-amino ketone precursor. Chiral ruthenium, rhodium, or iridium complexes are often employed for this transformation. acs.org For example, an iridium-catalyzed borrowing hydrogen strategy, mediated by a chiral phosphoric acid, has been successfully used for the enantioselective amination of racemic diols to produce β-amino α-tertiary alcohols with high yields and enantiomeric excess (ee). acs.org This dynamic kinetic resolution process involves the in-situ formation of an imine followed by an enantiodetermining reduction step. acs.org

Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of Tertiary/Amino Alcohols

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Borrowing Hydrogen Amination | [Ir(COD)Cl]₂ / Chiral Ligand / CPA | Racemic α-tertiary 1,2-diol | β-Amino α-tertiary alcohol | up to 91 | up to 99 | acs.org |

| Grignard Addition | Chiral Tridentate Diamine/Phenol Ligand | Ketone | Tertiary Alcohol | High | High | nih.gov |

| Allylation | Cu(I) / Chiral Ligand | Simple Ketone | Homoallylic Alcohol | - | - | acs.org |

| C-H Amination | Pd(II) / Sulfoxide | Homoallylic N-nosyl carbamate | syn-1,3-amino alcohol precursor | High | - | nih.gov |

Diastereoselective Control in the Formation of this compound Stereoisomers

While this compound itself possesses only one stereocenter at C3, diastereoselective control becomes critical in synthetic routes that involve intermediates with multiple stereocenters. This is often accomplished using a chiral auxiliary, which is a chiral moiety temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com

A common strategy involves the use of N-tert-butanesulfinamide as a chiral auxiliary. thieme-connect.com For example, a β-keto N-tert-butanesulfinyl imine can be synthesized. The addition of an organometallic reagent (like an ethyl Grignard or organolithium) to the ketone carbonyl would be directed by the chiral sulfinyl group. The stereocenter on the sulfur atom creates a diastereomeric transition state, favoring the formation of one diastereomer of the resulting β-hydroxy-N-sulfinyl imine over the other. Subsequent reduction of the imine and removal of the sulfinyl group would yield the desired amino alcohol. thieme-connect.com The choice of chelating (e.g., ZnBr₂) or non-chelating conditions can influence the transition state geometry and thus the diastereomeric outcome. thieme-connect.com

Similarly, rhodium-catalyzed diastereoselective addition of arylboronic acids to α-keto N-tert-butanesulfinyl aldimines provides a route to chiral α-amino ketones with excellent diastereoselectivity, which could then be further elaborated. rsc.orgresearchgate.net

Functional Group Interconversions and Derivatization of this compound

The primary amine and tertiary hydroxyl groups of this compound are reactive sites that allow for a wide range of functional group interconversions and derivatizations. These modifications are essential for creating analogues for further studies or for synthesizing more complex molecular scaffolds. fiveable.me

N-Functionalization : The primary amino group is a versatile handle for modification. It can undergo:

N-Alkylation : Reaction with alkyl halides or reductive amination can introduce alkyl groups. nih.gov Using alcohols as alkylating agents via hydrogen-borrowing catalysis is a greener alternative. nih.gov

N-Acylation : Treatment with acyl chlorides or anhydrides yields amides.

N-Sulfonylation : Reaction with sulfonyl chlorides provides sulfonamides.

O-Functionalization : The tertiary hydroxyl group can be converted into other functionalities:

O-Alkylation/O-Arylation : Formation of ethers can be achieved by reaction with alkyl or aryl halides under basic conditions. organic-chemistry.org

O-Acylation : Esterification can be performed using acylating agents, often in the presence of a base like DMAP.

Deoxyfluorination : Reagents like PhenoFluor can selectively replace the hydroxyl group with fluorine, a common modification in medicinal chemistry. organic-chemistry.org

Cyclization Reactions : The 1,3-relationship between the amino and hydroxyl groups makes this compound an ideal precursor for synthesizing six-membered heterocyclic systems.

Oxazinanones : Reaction with phosgene, carbonyldiimidazole (CDI), or diethylcarbonate can lead to the formation of a cyclic carbamate, specifically a 1,3-oxazinan-2-one. nih.govorganic-chemistry.org This is a common strategy for protecting the 1,3-amino alcohol moiety. nih.gov

Morpholinones : The amino alcohol can be treated with reagents like ethyl chloroacetate (B1199739) to form morpholin-2-ones. nih.gov

The hydrolysis of these cyclic derivatives, such as oxazolidinones (from 1,2-amino alcohols) or oxazinanones, can be used as a deprotection strategy to liberate the free amino alcohol. researchgate.net

Table 3: Common Derivatization Reactions of 1,3-Amino Alcohols

| Functional Group | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amine (-NH₂) | Alkyl Halide / Base | N-Alkyl Amine | nih.gov |

| Amine (-NH₂) | Acyl Chloride / Base | N-Acyl Amide | fiveable.me |

| Hydroxyl (-OH) | Alkyl Halide / Base | Ether | organic-chemistry.org |

| Amine & Hydroxyl | Diethylcarbonate / NaOEt | 1,3-Oxazinan-2-one | nih.gov |

| Amine & Hydroxyl | Ethyl Chloroacetate / NaH | Morpholin-2-one | nih.gov |

Chemical Reactivity and Mechanistic Studies of 1 Amino 3 Phenylpentan 3 Ol

Reactivity Profiles of the Amino and Hydroxyl Functional Groups in 1-Amino-3-phenylpentan-3-ol

The reactivity of this compound is a composite of the individual reactivities of its primary amino group and tertiary hydroxyl group.

The amino group (-NH₂) is nucleophilic and basic, readily reacting with electrophiles. Typical reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Salt Formation: Reaction with acids to form ammonium (B1175870) salts.

The hydroxyl group (-OH) is a tertiary alcohol, which influences its reactivity. Key reactions include:

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions.

Substitution: The hydroxyl group can be protonated by a strong acid to form a good leaving group (water), which can then be displaced by a nucleophile in an Sₙ1 reaction.

Esterification: While direct esterification with carboxylic acids is difficult for tertiary alcohols, they can be converted to esters using acyl chlorides or anhydrides.

The interplay of these two functional groups can lead to more complex reactions, and the specific conditions employed will determine the ultimate chemical outcome.

| Functional Group | Reagent | Product Type |

| Amino (-NH₂) | Acyl Chloride | Amide |

| Amino (-NH₂) | Alkyl Halide | Secondary/Tertiary Amine |

| Amino (-NH₂) | Aldehyde/Ketone | Imine (Schiff Base) |

| Hydroxyl (-OH) | Strong Acid, Nucleophile | Substituted Alkane |

| Hydroxyl (-OH) | Acyl Chloride/Anhydride | Ester |

Exploration of Intramolecular Cyclization Pathways

Amino alcohols like this compound have the potential to undergo intramolecular cyclization reactions, where the nucleophilic amino group attacks an electrophilic center within the same molecule. The feasibility of such a reaction is dependent on the formation of a stable ring structure, typically 5- or 6-membered rings.

For this compound, direct cyclization would require the formation of a 5-membered ring. This could be facilitated by converting the hydroxyl group into a better leaving group. For instance, treatment with a strong acid could protonate the hydroxyl group, which could then be displaced by the internal amino group. However, the stability of the resulting tertiary carbocation at the 3-position would also influence the reaction pathway, potentially leading to elimination reactions as a competing pathway.

The rate and feasibility of such cyclizations are significantly influenced by the ring size to be formed and the nature of the functional groups involved. rsc.org Studies on similar amino esters and carbonates have shown that the formation of 5- and 6-membered rings is generally facile at mild temperatures. nih.gov

| Reactant | Conditions | Potential Product | Ring Size |

| This compound | Acid Catalyst | 3-Ethyl-3-phenylpyrrolidine | 5-membered |

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral amino alcohols are a significant class of ligands in asymmetric catalysis. nih.gov The presence of both a nitrogen and an oxygen atom allows them to act as bidentate ligands, coordinating to a metal center to form a chiral catalyst. This catalyst can then influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

The formation of a ligand-metal complex involves the donation of lone pairs of electrons from the nitrogen of the amino group and the oxygen of the hydroxyl group to vacant orbitals of a metal center. This chelation forms a stable ring structure, which is entropically favored. The stereochemistry of the chiral ligand is transferred to the metal complex, creating a chiral environment around the metal's active site. Spectroscopic and analytical techniques are often employed to characterize the structure of these metal complexes. mdpi.com

Chiral 1,3-amino alcohols have been successfully employed as ligands in various enantioselective carbon-carbon bond forming reactions. nii.ac.jp A prominent example is the addition of organozinc reagents to aldehydes. nii.ac.jp The chiral catalyst, formed from the amino alcohol and a metal salt, coordinates with the aldehyde, directing the approach of the organozinc reagent from a specific face, thereby controlling the stereochemistry of the newly formed carbon-carbon bond. These types of reactions are fundamental in organic synthesis for the construction of complex chiral molecules. rsc.org

The structure of the chiral ligand plays a crucial role in determining the enantioselectivity and efficiency of the catalytic reaction. nii.ac.jp In the case of this compound, the substituents around the chiral center (the phenyl and ethyl groups) create a specific steric environment. This steric hindrance influences how the substrate binds to the metal complex and, consequently, the stereochemical outcome of the reaction. The electronic properties of the ligand also affect the reactivity of the metal center. The choice of metal and reaction conditions further modulates the selectivity and efficiency.

| Reaction Type | Metal | Ligand Type | Typical Enantiomeric Excess (ee) |

| Diethylzinc addition to benzaldehyde | Ti(OⁱPr)₄ | Chiral Amino Alcohol | >90% |

| Phenylacetylene addition to aldehydes | Zn(OTf)₂ | Chiral Amino Alcohol | 80-95% |

| Allylic Alkylation | Pd(0) | Chiral Phosphine-Amino Alcohol | >95% |

Stereochemical Stability and Configurational Dynamics of this compound and its Derivatives

This compound possesses a stereocenter at the carbon bearing the hydroxyl and phenyl groups. The stereochemical stability of this center is generally high, as it would require the breaking and reforming of covalent bonds to undergo inversion. Under typical reaction conditions, the configuration of this stereocenter is expected to remain intact.

However, reactions that proceed through a carbocation intermediate at the tertiary carbon, such as an Sₙ1 reaction, could lead to racemization. In such a scenario, the planar carbocation can be attacked by a nucleophile from either face, resulting in a mixture of enantiomers.

The derivatization of the amino or hydroxyl groups can introduce new stereocenters or influence the conformational preferences of the molecule. The study of the stereochemical stability and configurational dynamics of these derivatives is crucial for their application in asymmetric synthesis, as any loss of stereochemical integrity would diminish the enantioselectivity of the catalyzed reaction.

Structural Characterization and Computational Analysis of 1 Amino 3 Phenylpentan 3 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like 1-Amino-3-phenylpentan-3-ol, with two stereocenters, advanced NMR experiments are crucial for assigning the relative stereochemistry.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the two ethyl groups, the methylene (B1212753) protons adjacent to the amino group, and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups.

Two-dimensional (2D) NMR experiments are employed for a more detailed structural assignment:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing for the tracing of the proton network through the ethyl and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule, such as the phenyl ring to the quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry of the diastereomers by observing spatial proximity between protons on the different stereocenters.

The analysis of coupling constants and NOE correlations allows for the differentiation between diastereomers and provides insights into the preferred solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific experimental data is not publicly available.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl C-H | 7.20 - 7.40 (m, 5H) | 125.0 - 128.0 |

| Phenyl C (quaternary) | - | 145.0 |

| C3 (quaternary) | - | 75.0 |

| C4-H₂ (CH₂-CH₃) | 1.70 - 1.90 (q, 2H) | 35.0 |

| C5-H₃ (CH₂-CH₃) | 0.85 - 0.95 (t, 3H) | 8.0 |

| C2-H₂ (CH₂-CH-NH₂) | 2.80 - 3.00 (t, 2H) | 50.0 |

| C1-H (CH-NH₂) | 3.20 - 3.40 (m, 1H) | 60.0 |

| OH | Variable (broad s, 1H) | - |

| NH₂ | Variable (broad s, 2H) | - |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org It provides an unambiguous determination of both the relative and absolute stereochemistry of chiral compounds. The technique involves diffracting X-rays through a single, high-quality crystal of the compound. mdpi.com The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the crystal lattice can be determined.

This analysis yields:

Connectivity: Confirms the bonding arrangement of the atoms.

Bond Lengths and Angles: Provides precise geometric parameters of the molecule.

Relative Stereochemistry: Unambiguously shows the spatial arrangement of the substituents around the stereocenters relative to each other, differentiating between diastereomers.

Absolute Stereochemistry: For an enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute configuration (R/S) of each stereocenter. nih.gov

The prerequisite for this analysis is the ability to grow a suitable single crystal of the compound or a derivative.

Table 2: Representative Crystallographic Data Parameters (Note: This table is hypothetical and illustrates the type of data obtained from an X-ray crystallography experiment.)

| Parameter | Example Value | Description |

| Chemical Formula | C₁₁H₁₇NO | The elemental composition of the molecule. |

| Molecular Weight | 179.26 g/mol | The mass of one mole of the substance. |

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The symmetry elements present in the unit cell. |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 18.2 Å | The lengths of the unit cell axes. |

| α = 90°, β = 98.5°, γ = 90° | The angles between the unit cell axes. | |

| Z | 4 | The number of molecules in the unit cell. |

| Final R-factor | < 0.05 | An indicator of the quality of the structural fit. |

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

For a compound with multiple stereocenters, it is essential to assess its purity in terms of both diastereomers and enantiomers. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

To separate the stereoisomers, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the different stereoisomers interact with differing affinities, leading to different retention times.

Diastereomeric Purity: Diastereomers have different physical properties and can often be separated on standard, non-chiral stationary phases (like C18). However, chiral columns provide a more robust method.

Enantiomeric Purity: Enantiomers can only be separated using a chiral selector, either as a chiral stationary phase or a chiral additive in the mobile phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating amino alcohols.

The result of a successful chiral HPLC separation is a chromatogram showing distinct peaks for each stereoisomer. By integrating the area under each peak, the relative proportion of each isomer can be calculated, allowing for the determination of diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

Table 3: Illustrative Chiral HPLC Separation Data (Note: These are hypothetical results for a sample containing two enantiomers.)

| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

| Enantiomer 1 | 10.5 | 99.0 | 98.0% |

| Enantiomer 2 | 12.2 | 1.0 |

Theoretical and Computational Chemistry Investigations

Computational methods complement experimental data by providing insight into the molecule's intrinsic properties, such as its most stable shapes and electronic structure.

This compound has several rotatable single bonds, leading to a large number of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers.

This is typically done using computational methods:

Molecular Mechanics (MM): A faster method that models the molecule as a collection of atoms and bonds with associated force fields. It is used to systematically search the conformational space and identify potential low-energy structures.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure. The low-energy conformers identified by MM are typically subjected to geometry optimization at a higher level of theory (e.g., DFT with a suitable basis set like 6-31G*) to find the precise minimum energy structures and their relative energies. nih.gov

These studies can reveal the preferred spatial orientation of the phenyl, amino, and hydroxyl groups, which is often influenced by intramolecular hydrogen bonding and steric hindrance.

Table 4: Hypothetical Relative Energies of Different Conformers (Note: This table illustrates the concept of relative conformational energies.)

| Conformer ID | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) | Description |

| Conf-1 | 180° (anti) | 0.00 | Most stable conformer, groups are staggered. |

| Conf-2 | +60° (gauche) | 1.2 | Higher energy due to steric interaction. |

| Conf-3 | -60° (gauche) | 1.5 | Potentially stabilized by H-bonding. |

Quantum chemical calculations are used to investigate the electronic structure and reactivity of this compound. Using methods like DFT, various electronic properties can be determined:

Electron Distribution and Electrostatic Potential: These calculations map the electron density across the molecule, identifying electron-rich regions (like the nitrogen and oxygen atoms) and electron-poor regions. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Reaction Pathways: Computational methods can model the mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and understand the factors controlling reaction outcomes.

Table 5: Calculated Electronic Properties of this compound (Note: This table presents typical properties obtained from quantum chemical calculations.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Electrostatic Minima | -45 kcal/mol (on O) | Indicates the most electron-rich site, prone to electrophilic attack. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the physical movements of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of this technique allow for a theoretical framework to understand its potential molecular interactions. Such simulations would provide critical insights into the compound's behavior at an atomic level, elucidating its interactions with biological targets such as receptors or enzymes.

An MD simulation of this compound would begin with the generation of a three-dimensional model of the molecule. This model would then be placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic its behavior in the body. The simulation would then calculate the forces between the atoms of this compound and its surrounding environment over a series of very short time steps. By integrating Newton's laws of motion, the trajectory of each atom can be mapped out, revealing how the molecule moves, changes conformation, and interacts with other molecules.

Key parameters that would be analyzed in a hypothetical MD simulation of this compound interacting with a target protein could include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand (this compound) complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and the ligand are the most mobile.

Hydrogen Bond Analysis: To determine the number and duration of hydrogen bonds formed between this compound and the target protein, which are crucial for binding affinity.

Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the strength of the interaction.

The insights gained from such simulations would be instrumental in understanding the compound's mechanism of action at a molecular level. For instance, it could reveal the specific amino acid residues in a receptor that are key for binding, or the conformational changes that occur upon binding.

Below is a representative data table illustrating the type of information that could be generated from a molecular dynamics simulation of this compound in complex with a hypothetical protein target.

| Simulation Parameter | Result | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein-ligand complex is stable over the simulation period. |

| Average RMSF of Ligand | 0.8 Å | The ligand shows minimal fluctuation, indicating a stable binding pose. |

| Key Hydrogen Bonds | Asp112, Tyr308 | These amino acid residues are critical for the binding of this compound. |

| Calculated Binding Free Energy (MM-GBSA) | -45.7 kcal/mol | Indicates a strong and favorable binding interaction between the compound and the target. |

It is important to note that the data presented in the table is hypothetical and serves to illustrate the potential output of a molecular dynamics simulation. Actual values would be dependent on the specific biological target and the simulation parameters used.

Applications of 1 Amino 3 Phenylpentan 3 Ol in Synthetic and Biological Research

Utilization as a Versatile Chiral Building Block in Complex Organic Synthesis

The strategic importance of chiral amino alcohols lies in their bifunctional nature, containing both a hydroxyl and an amino group on a stereochemically defined framework. This allows for their elaboration into a wide array of complex molecular architectures.

Synthesis of Natural Product Analogues and Designed Scaffolds

Chiral building blocks are central to Diversity-Oriented Synthesis (DOS), a strategy used to create libraries of structurally diverse molecules, often inspired by natural product scaffolds. nih.gov For instance, amino acetophenones, which share a similar functional arrangement with 1-Amino-3-phenylpentan-3-ol, serve as valuable starting materials for the synthesis of analogues of natural products like flavones, coumarins, and chalcones. nih.gov This approach allows chemists to generate novel compounds that mimic the core structures of biologically relevant molecules, facilitating the exploration of structure-activity relationships. nih.gov The goal of DOS is to cover a broad chemical space efficiently from a common starting point, which is crucial in the search for new therapeutic agents. nih.gov

Precursors for Advanced Organic and Medicinal Chemistry Intermediates

Chiral β-amino alcohols are critical precursors for a variety of advanced intermediates in medicinal chemistry. The synthesis of novel chiral amino acids and amino alcohols is often achieved through methods like asymmetric hydrogenation, which can produce these building blocks in high enantiomeric excess. nih.gov For example, chiral 2-amino-3-phenylpropanol derivatives are synthesized via asymmetric hydrogenation and serve as key intermediates for drug discovery programs. nih.gov Similarly, β-phenylalanine derivatives (β-PADs) are recognized as relevant scaffolds found in natural products with antibiotic or antifungal properties, such as Jaspamide and Moiramide B. nih.gov These intermediates are then used to construct more complex molecules designed to interact with specific biological targets. nih.gov

Exploration of Biological Interactions and Mechanistic Insights (In Vitro and In Silico Studies)

The β-amino alcohol motif is a well-established pharmacophore. Analogues are frequently evaluated for their potential to interact with biological systems, providing insights into their mechanisms of action.

Investigation of Enzyme Inhibition and Receptor Binding Affinities

The structural features of β-amino alcohols make them suitable candidates for designing enzyme inhibitors and receptor ligands. For example, derivatives of β-phenylalanine have been explored for their therapeutic potential, which stems from their ability to interact with various enzymes and receptors. nih.gov Phenylalanine aminomutases (PAM) are enzymes involved in the isomerization of α-amino acids to β-amino acids, a reversible process that highlights the biological relevance of this structural class. nih.gov The development of molecules that can modulate the activity of such enzymes is a key strategy in drug discovery.

In Vitro Cellular Studies for Biological Pathway Modulation (e.g., antiproliferative effects in cell lines)

Many synthetic β-amino alcohol derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. This is a common strategy to identify novel anticancer agents. researchgate.net

In one study, a series of β-amino alcohol analogues of the natural product sugiol (B1681179) were synthesized and tested against human tumor cell lines. The study found that the introduction of the β-amino alcohol moiety significantly enhanced the cytotoxic activity compared to the parent compound, with the most potent analogues showing growth inhibition (GI50) values in the low micromolar range. nih.gov Specifically, derivatives with secondary amine fragments were more active than those with tertiary amines. nih.gov

Another study focused on synthesizing β-amino alcohol derivatives from eugenol. These compounds were tested against human gastric (AGS) and lung (A549) adenocarcinoma cell lines. The results indicated that the β-amino alcohol derivatives were generally more cytotoxic than related β-alkoxy alcohol counterparts. nih.gov For example, after 24 hours of treatment, compound 5 exhibited a 50% inhibition of cell viability in AGS cells, and its effect was found to be time-dependent, increasing to 92% inhibition after 72 hours. nih.gov

Table 1: Antiproliferative Activity of Selected β-Amino Alcohol Analogues

| Compound Class | Cell Line | Measurement | Value (µM) | Source |

|---|---|---|---|---|

| Sugiol Analogue | A2780 (Ovarian) | GI50 | 1.5 - 6.7 | nih.gov |

| Sugiol Analogue | SW1573 (Lung) | GI50 | 1.5 - 6.7 | nih.gov |

| Sugiol Analogue | WiDr (Colon) | GI50 | 1.5 - 6.7 | nih.gov |

| Eugenol Analogue (Cpd 4) | A549 (Lung) | % Viability | ~40% at 100µM | nih.gov |

| Eugenol Analogue (Cpd 5) | AGS (Gastric) | % Viability | ~50% at 100µM | nih.gov |

Q & A

What are the standard synthetic routes for preparing 1-Amino-3-phenylpentan-3-ol, and what reaction conditions are optimal?

Basic Research Question

The synthesis typically involves reductive amination of ketones or multi-step organic reactions. A common method starts with a phenyl-substituted pentan-3-one intermediate, followed by amination using ammonia or alkylamines. Key reagents include:

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst .

- Solvents : Methanol or tetrahydrofuran (THF) for optimal solubility and reaction efficiency .

- Temperature : Reactions often proceed at 25–60°C to balance reaction rate and selectivity .

Methodological Tip : Optimize pH (6–8) to favor imine formation before reduction. Monitor reaction progress via TLC or LC-MS to prevent over-reduction.

What are the key physicochemical properties of this compound relevant to experimental design?

Basic Research Question

Critical properties include:

Methodological Tip : Use PubChem’s computed data (InChI, SMILES) to validate structural assignments via NMR or mass spectrometry .

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Question

The compound’s chiral centers (C3 amino and hydroxyl groups) dictate enantioselective interactions with biological targets. For example:

- (R,R)-enantiomer : May exhibit higher binding affinity to GABA receptors due to spatial compatibility .

- (S,S)-enantiomer : Often shows reduced activity or off-target effects in enzymatic assays .

Methodological Tip : Employ chiral chromatography (e.g., HPLC with a Chiralpak® column) or enzymatic resolution to isolate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

What strategies can resolve enantiomers of this compound for pharmacological studies?

Advanced Research Question

Effective resolution methods include:

- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively acetylate one enantiomer .

- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and crystallize .

- Asymmetric synthesis : Catalyze reactions with chiral ligands (e.g., BINAP) to favor desired enantiomers .

Methodological Tip : Screen multiple crystallization solvents (e.g., ethanol/water mixtures) to optimize diastereomer solubility differences.

How can researchers optimize the pharmacokinetic profile of this compound derivatives?

Advanced Research Question

Modify the core structure to enhance bioavailability:

- Prodrug design : Introduce ester groups at the hydroxyl moiety to improve membrane permeability .

- Structural analogs : Replace the phenyl group with fluorinated aryl rings to modulate metabolic stability .

- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.